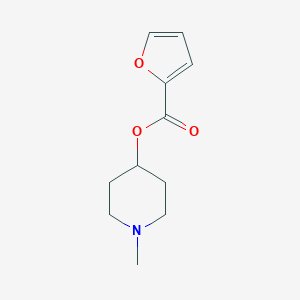

1-Methyl-4-piperidinyl 2-furoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1-methylpiperidin-4-yl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12-6-4-9(5-7-12)15-11(13)10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMQVAJAGRWRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269114 | |

| Record name | 1-Methyl-4-piperidinyl 2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64429-24-9 | |

| Record name | 1-Methyl-4-piperidinyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64429-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-piperidinyl 2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Furoate and Piperidine Chemical Space

The structure of 1-methyl-4-piperidinyl 2-furoate is a conjugate of two key heterocyclic scaffolds: a piperidine (B6355638) ring and a furan (B31954) ring, linked by an ester functional group. ontosight.ai This strategic combination places it at the intersection of two well-explored and significant areas of chemical space in drug discovery. researchgate.netnih.govscispace.com

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids. ijnrd.orgnih.gov Its prevalence is due to its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing membrane permeability, metabolic stability, and receptor binding. researchgate.net Piperidine and its derivatives are integral to numerous drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubwisdomlib.org The specific 1-methyl-4-piperidinyl group provides a tertiary amine, which can influence the compound's basicity and potential for salt formation, and a defined substitution pattern that directs its three-dimensional shape.

The furoate portion of the molecule is derived from furan-2-carboxylic acid. Furan rings are five-membered aromatic heterocycles containing an oxygen atom. Furoate esters, such as the well-known corticosteroid mometasone (B142194) furoate, are recognized for their biological activities. nih.govwikipedia.org The furan ring itself is a bioisostere for other aromatic systems and can engage in various intermolecular interactions with biological targets. The reactivity of furoate esters in aminolysis reactions has been a subject of kinetic and mechanistic studies, providing insights into their chemical behavior. psu.edu

The combination of these two scaffolds into a single molecule, 1-methyl-4-piperidinyl 2-furoate, creates a unique entity with physicochemical properties derived from both parent structures. The exploration of such hybrid molecules is a common strategy in medicinal chemistry to access novel chemical space and potentially new pharmacological activities. researchgate.net

Academic Significance and Research Rationale for Investigating Piperidine Furoate Conjugates

The academic interest in piperidine-furoate conjugates like 1-methyl-4-piperidinyl 2-furoate stems from the established pharmacological importance of both individual scaffolds. ijnrd.orgnih.gov The rationale for their investigation is multifaceted, driven by the principles of fragment-based drug discovery (FBDD) and the desire to create novel molecules with improved drug-like properties. researchgate.netnih.gov

Key research rationales include:

Synergistic or Novel Pharmacological Activities: Combining two known pharmacophores can lead to compounds with additive, synergistic, or entirely new biological effects. While the specific activity of 1-methyl-4-piperidinyl 2-furoate is not extensively documented in publicly available literature, compounds with similar structural features have been investigated for a range of potential applications, including effects on the nervous and cardiovascular systems, as well as antimicrobial properties. ontosight.ai

Modulation of Physicochemical Properties: The piperidine (B6355638) moiety can significantly influence a molecule's solubility, lipophilicity, and metabolic stability. By conjugating it with a furoate ester, researchers can fine-tune these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for a compound's viability as a drug candidate. researchgate.netunina.it

Exploration of 3D Chemical Space: In recent years, there has been a significant push in medicinal chemistry to move beyond flat, two-dimensional molecules and explore more three-dimensional (3D) chemical space. Saturated heterocyclic rings like piperidine are key building blocks in this endeavor, as they introduce conformational complexity that can lead to more specific and potent interactions with biological targets. nih.govresearchgate.net The synthesis of libraries of such 3D fragments is a current focus in the field. nih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis of analogs of 1-methyl-4-piperidinyl 2-furoate, by modifying either the piperidine or the furan (B31954) ring, allows for systematic SAR studies. These investigations help to elucidate the key structural features required for a particular biological activity and to optimize the potency and selectivity of lead compounds. acs.org

Elucidation of the Mechanism of Action for 1 Methyl 4 Piperidinyl 2 Furoate

Biochemical Pathway Modulation and Perturbations

To understand how 1-Methyl-4-piperidinyl 2-furoate functions at a molecular level, researchers would investigate its ability to modulate or perturb specific biochemical pathways. This involves studying its interactions with key cellular components to identify changes in their activity or signaling output. The general goal is to map the compound-induced phenotypic changes to specific protein targets or signaling pathways. researchgate.net

A primary step in characterizing a new compound is to screen it against a panel of enzymes to identify any inhibitory or activating effects. uludag.edu.tr Compounds with structures related to 1-Methyl-4-piperidinyl 2-furoate, such as those containing piperidine (B6355638) or furan (B31954) rings, have been explored for their effects on various enzymes. nih.govnih.govnih.gov

Studies would involve in vitro assays to measure the compound's effect on the activity of a wide range of enzymes, such as kinases, proteases, phosphatases, and metabolic enzymes like monoamine oxidase (MAO) or cholinesterases. uludag.edu.trmdpi.com The potency of inhibition is typically determined by calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%.

Table 1: Illustrative Data from Enzyme Inhibition Assays This table represents the type of data generated from enzyme inhibition studies for a hypothetical compound. Actual data for 1-Methyl-4-piperidinyl 2-furoate is not currently available.

| Enzyme Target | IC₅₀ (µM) | Inhibition Type | Reference Compound | Reference IC₅₀ (µM) |

| MAO-A | 0.028 | Competitive, Irreversible | Moclobemide | 6.061 |

| MAO-B | >100 | - | Selegiline | 0.040 |

| Acetylcholinesterase (AChE) | 0.95 | - | Donepezil | 2.01 |

| Butyrylcholinesterase (BChE) | 1.49 | - | Donepezil | 3.12 |

| Xanthine Oxidase (XO) | 0.41 | - | Allopurinol | 2.50 |

| Data is illustrative, based on findings for other novel synthetic compounds. uludag.edu.trmdpi.com |

Signal Transduction Pathway Interrogation

Signal transduction pathways are complex networks that transmit signals from a cell's exterior to its interior, dictating cellular functions. A bioactive compound can interfere with these pathways to produce a physiological effect. Interrogation of these pathways involves examining the compound's impact on key signaling molecules. For instance, studies on the neurotoxin MPTP, which contains a methyl-piperidine structure, have shown it activates stress-induced signal cascades involving c-Jun N-terminal kinase (JNK). nih.gov

Researchers would use techniques like Western blotting, ELISA, and reporter gene assays to measure changes in the phosphorylation state or expression levels of proteins within major signaling cascades (e.g., MAPK/ERK, PI3K/Akt, NF-κB). nih.govdrugbank.com The use of specific inhibitors for different points in a pathway can help pinpoint the target of the compound. nih.gov For example, the anti-inflammatory action of furoate-containing corticosteroids like Mometasone (B142194) furoate is known to occur through the inhibition of transcription factors like NF-κB and the modulation of glucocorticoid receptors. drugbank.com

Cellular Response Analysis in Mechanistic Research Models

Cell-based assays are crucial for understanding how a compound affects a living system. nih.gov To analyze the cellular response to 1-Methyl-4-piperidinyl 2-furoate, researchers would utilize various mechanistic models, such as immortalized cell lines, primary cells, or patient-derived cells relevant to a specific disease area. frontiersin.org

The analysis would focus on observable cellular phenotypes, including:

Cell Viability and Proliferation: Assessing the compound's effect on cell growth or its potential cytotoxicity. acs.org

Apoptosis/Necrosis: Determining if the compound induces programmed cell death.

Changes in Morphology: Observing alterations in cell shape, size, or structure.

Ion Channel Function: Using techniques like patch-clamp electrophysiology to see if the compound modulates the activity of ion channels, which are common targets for piperidine-containing drugs. nih.gov

High-content imaging and flow cytometry are powerful tools that allow for the simultaneous measurement of multiple cellular parameters, providing a detailed profile of the compound's effects. nih.govresearchgate.net

Phenotypic Screening Approaches for Biological Target Identification

When the mechanism of a compound is unknown, phenotypic screening offers an unbiased approach to identify its biological target. technologynetworks.com This strategy involves screening compounds based on their ability to produce a desired change in a cell's or organism's phenotype, without prior knowledge of the specific molecular target. frontiersin.orgnih.gov This method has been instrumental in discovering first-in-class therapeutics. researchgate.nettechnologynetworks.com

The process typically involves:

Assay Development: Creating a robust and scalable assay based on a disease-relevant phenotype (e.g., inhibition of cancer cell proliferation under specific conditions, reduction of inflammatory markers). nih.gov

High-Throughput Screening (HTS): Testing a large library of compounds to identify "hits" that produce the desired phenotypic change.

Target Deconvolution: Using advanced techniques to identify the specific molecular target(s) of the hit compound. Methods for target identification include:

Chemoproteomics: Using a modified version of the compound (a "probe") to capture its binding partners from cell lysates, which are then identified by mass spectrometry. nih.gov

Thermal Proteome Profiling (TPP): Measuring changes in the thermal stability of all cellular proteins in the presence of the compound. A target protein will typically become more stable upon binding to the drug. researchgate.net

Genetic Approaches: Using techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, mimic or block the compound's effect. nih.gov

Table 2: Illustrative Data from a Phenotypic Screen for Anti-proliferative Activity This table is a hypothetical representation of results from a primary phenotypic screen.

| Compound ID | Concentration (µM) | Cell Line | % Inhibition of Proliferation | Target Identification Status |

| 1-Methyl-4-piperidinyl 2-furoate | 10 | MDA-MB-231 (Breast Cancer) | Data Not Available | Unknown |

| Compound 37 | 50 | MDA-MB-231 (Breast Cancer) | 85% | MT-ND1 |

| Compound D1 | 5 | mESC (Stem Cells) | Increase in Colony Size | ERK2 |

| Compound 28 | 10 | THP-1 (Monocytes) | 62% (IL-1β Inhibition) | NLRP3 |

| Data is illustrative and compiled from studies on other compounds to show a typical screening output. frontiersin.orgnih.govmdpi.com |

Through these systematic investigations, the specific biochemical and cellular activities of 1-Methyl-4-piperidinyl 2-furoate could be elucidated, paving the way for understanding its potential therapeutic applications.

Structure Activity Relationship Sar and Medicinal Chemistry of 1 Methyl 4 Piperidinyl 2 Furoate Analogues

Systematic Exploration of Structural Variations and Their Biological Consequences

The biological activity of a compound is intrinsically linked to its three-dimensional structure. In the case of 1-methyl-4-piperidinyl 2-furoate analogues, even minor alterations to the molecular framework can lead to significant changes in their pharmacological profiles.

Impact of Substituent Effects on Biological Activity

The structure-activity relationship (SAR) of 1-methyl-4-piperidinyl 2-furoate analogues is highly sensitive to the nature and position of substituents on both the piperidine (B6355638) and furan (B31954) rings. nih.gov Modifications can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.

For instance, studies on similar piperidine-containing compounds have shown that modifications to the piperidine ring can significantly impact activity. In a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, replacing a pyrrolidine (B122466) ring with a piperidine ring at the 4-position of a phenyl group resulted in a two to three-fold improvement in inhibitory activity. nih.gov This highlights the importance of the heterocyclic amine portion of the molecule. Furthermore, research on fentanyl analogues, which feature a 4-anilidopiperidine core, indicates that substituents larger than a methyl group at the 3-position of the piperidine ring drastically reduce analgesic potency, suggesting that steric hindrance plays a critical role in receptor interaction. researchgate.net

Similarly, the substitution pattern on the furan ring, or its replacement with other aromatic systems, is a key determinant of biological effect. In a study of piperine (B192125) analogues, which contain a piperonyl group that can be considered a substituted aromatic ring, modifications to the phenyl nucleus generally led to a loss of inhibitory potential against cytochrome P450 enzymes. nih.gov The introduction of electron-withdrawing groups, such as fluorine, is a common strategy in medicinal chemistry to modulate a molecule's electronic properties and can enhance interactions with biological targets. rsc.orgresearchgate.netmdpi.com

The following table summarizes the general effects of substituents on the biological activity of related heterocyclic compounds.

| Molecular Scaffold | Substituent Modification | General Effect on Biological Activity |

| Piperidine Ring | Introduction of bulky groups at the 3-position | Decreased potency due to steric hindrance researchgate.net |

| Phenyl Ring (analogue to Furan) | Alterations to the substitution pattern | Often leads to a loss of inhibitory potential nih.gov |

| Aromatic Rings | Addition of electron-withdrawing groups (e.g., fluorine) | Can enhance biological activity by modulating electronic properties rsc.orgresearchgate.net |

| Flavonoids (for comparison) | Substitution with propyl or methyl groups on the phenyl moiety | Deleterious to antibacterial effect mdpi.com |

Conformational Analysis and its Influence on SAR

The spatial arrangement of atoms in a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. researchgate.net For flexible molecules like 1-methyl-4-piperidinyl 2-furoate, which contains several rotatable bonds, conformational analysis is essential to understanding its SAR. acs.org

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituent at the 4-position (the furoate ester) can be either axial or equatorial, and this can significantly influence how the molecule fits into a receptor's binding pocket. The N-methyl group will also have a preferred orientation.

Lead Optimization Strategies in Drug Discovery

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is systematically modified to improve its properties, such as potency, selectivity, and metabolic stability, with the goal of identifying a preclinical drug candidate. danaher.combiobide.com

Fragment-Based Lead Discovery (FBLD) Principles and Application

Fragment-based lead discovery (FBLD) is a powerful strategy for identifying lead compounds. wikipedia.org It begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. wikipedia.orgsygnaturediscovery.comnih.gov These fragments, which typically have molecular weights under 300 Da, can then be grown or linked together to create a more potent lead compound. wikipedia.orgsygnaturediscovery.com

In the context of 1-methyl-4-piperidinyl 2-furoate, the core components—furan-2-carboxylic acid and 1-methyl-4-piperidinol—can be considered as fragments. An FBLD approach might involve screening these or similar heterocyclic fragments against a target of interest. Once a binding fragment is identified, often through biophysical methods like X-ray crystallography, it can be elaborated upon. wikipedia.org For example, if furan-2-carboxylic acid is found to bind to a target, medicinal chemists could systematically explore different ester linkages and amine-containing rings to build a more potent molecule, potentially leading back to a structure like 1-methyl-4-piperidinyl 2-furoate or a novel analogue. sygnaturediscovery.com This method is particularly useful for developing inhibitors for challenging targets like those in the central nervous system. nih.gov

Rational Design Based on Target Structure-Guided Approaches

When the three-dimensional structure of a biological target is known, often from X-ray crystallography or cryo-electron microscopy, it can be used to guide the design of new drug candidates. nih.gov This structure-based drug design (SBDD) approach allows chemists to visualize the binding site and design molecules that fit precisely, forming favorable interactions with key amino acid residues. nih.gov

For analogues of 1-methyl-4-piperidinyl 2-furoate, if the target protein structure is available, researchers can dock the compound into the active site computationally. nih.gov This can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to its binding affinity. With this knowledge, new analogues can be designed to optimize these interactions. For instance, if there is an empty hydrophobic pocket in the binding site near the furan ring, adding a substituent to the ring that fills this pocket could increase potency. This rational, structure-guided approach is a cornerstone of modern medicinal chemistry and has been successfully applied to many target classes, including G protein-coupled receptors (GPCRs). nih.govnih.gov

Computational Design Methodologies in Lead Optimization

Computational chemistry plays a vital role in modern lead optimization. nih.govnih.gov A variety of in silico techniques are used to predict the properties of new molecules before they are synthesized, saving time and resources. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. scfbio-iitd.res.in It is used to screen virtual libraries of compounds and to prioritize which analogues to synthesize.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By analyzing a set of known analogues, a QSAR model can be built to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule and its environment over time. nih.gov This can provide insights into the conformational flexibility of a ligand and how it interacts with its target, helping to explain binding affinity and residence time. researchgate.net

These computational tools, often used in concert, allow for a more efficient exploration of chemical space and a more rational approach to designing molecules with improved drug-like properties. nih.govresearchgate.net

Relationship between Molecular Structure and Pharmacological Profile

The relationship between the molecular structure of a compound and its resulting pharmacological activity is a cornerstone of medicinal chemistry. This Structure-Activity Relationship (SAR) guides the modification of a lead compound to enhance potency, selectivity, and pharmacokinetic properties. For analogues of 1-Methyl-4-piperidinyl 2-furoate, SAR studies investigate how changes to the N-methylpiperidine ring, the furoate ester moiety, and the ester linkage itself influence the biological profile.

Research into related structures reveals critical insights into the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal interaction with a biological target. Modifications are systematically made to different parts of the molecule to probe these interactions.

A key strategy in modifying lead compounds is bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity. rsc.orgresearchgate.net This approach is frequently used to alter parameters such as size, conformation, electronic distribution, and stability to enhance a drug's performance. scripps.edu For instance, replacing hydrogen with fluorine, which is of a similar size, can alter electronic properties without significant steric changes. scripps.edu Similarly, ester groups may be replaced with more stable heterocyclic rings like oxadiazoles (B1248032) or thiadiazoles to prevent in-vivo hydrolysis by esterases. estranky.sk

Modifications of the Furan Ring

The furan ring is a common heterocycle in medicinal chemistry. researchgate.net Its bioisosteric replacement with other aromatic or heteroaromatic rings, such as thiophene (B33073) or pyridine (B92270), is a common strategy to explore different electronic and steric interactions with a target receptor. In a series of potent kappa-opioid receptor (KOR) antagonists derived from a 4-(3-hydroxyphenyl)piperidine (B9838) scaffold, the 3-hydroxyphenyl group (a bioisostere of the furoate moiety) was replaced with various pyridyl and thienyl groups. nih.gov This study demonstrated that such replacements could maintain or even enhance potency and selectivity. For example, replacing the 3-hydroxyphenyl ring with a pyridine-3-yl group, along with other modifications, resulted in a compound with high KOR binding potency (Ke = 0.18 nM) and significant selectivity over mu- and delta-opioid receptors. nih.gov This highlights that the specific heteroatom and its position within the ring are critical for defining the pharmacological profile.

Table 1: SAR of KOR Antagonists with Phenyl Ring Bioisosteres nih.gov

| Compound | Modification from Parent Scaffold | KOR Binding Affinity (Ke, nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |

|---|---|---|---|---|

| JDTic (Parent) | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | 0.078 | 146 | 10,500 |

| Analog 3b | Replacement of 3-hydroxyphenyl with pyridine-3-yl; removal of 3-methyl group | 0.18 | 273 | 16,700 |

Modifications of the Piperidine Ring

The 1-methyl-4-piperidinyl group is a crucial component that influences the compound's interaction with various receptors. The substitution pattern on the piperidine ring can significantly alter activity. Studies on fentanyl analogues, which share the N-substituted piperidine core, have shown that the nature of the substituent at the 4-position is critical for analgesic activity. A comparison between analogues of 4-methoxymethyl fentanyl and 4-methoxycarbonyl fentanyl revealed that the latter series generally possessed higher narcotic analgesic activities. nih.gov This suggests that an electron-withdrawing carbonyl group at the 4-position may be more favorable for activity at opioid receptors than an ether linkage.

Furthermore, in a series of inhibitors for the ST2 receptor, which is implicated in graft-versus-host disease, modifications to a related pyrrolidine ring system provided valuable SAR data. nih.gov Replacing a pyrrolidine group with a piperidine ring at a specific position improved activity by 2- to 3-fold, demonstrating the importance of ring size and conformation. nih.gov Conversely, introducing a carboxylic acid group at the same position led to a reduction in activity. nih.gov

Table 2: SAR of ST2 Inhibitors based on Furan Ring Scaffold nih.gov

| Compound | Key Structural Feature | Activity (IC50) |

|---|---|---|

| iST2-1 (Parent) | - | 46.65 μM |

| Analog 4b | Piperidine group at 4-position of B ring | ~5-7 μM (Improved Activity) |

| Analog 10 | Carboxylic acid at 4-position of B ring | Reduced Activity |

These findings collectively underscore the intricate relationship between the molecular architecture of 1-Methyl-4-piperidinyl 2-furoate analogues and their pharmacological effects. The choice of the heterocyclic ester, the nature of substituents on the piperidine ring, and the type of linking group are all critical determinants of biological activity and selectivity.

Advanced Analytical Methodologies for 1 Methyl 4 Piperidinyl 2 Furoate Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in the study of 1-Methyl-4-piperidinyl 2-furoate, enabling its separation from complex mixtures and the assessment of its purity. High-performance liquid chromatography and gas chromatography are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 1-Methyl-4-piperidinyl 2-furoate and related compounds. It is widely used for purity determination and isolation. sielc.comresearchgate.net Reverse-phase HPLC methods are commonly employed, often utilizing a C18 column. researchgate.netnih.gov The mobile phase composition is critical for achieving optimal separation and can be tailored to the specific analytical needs. For instance, a mixture of acetonitrile (B52724) and water, often with additives like formic acid or phosphoric acid, is frequently used. sielc.com Formic acid is preferred for mass spectrometry-compatible applications. sielc.com

Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be used to effectively separate a wide range of components in a sample. researchgate.netnih.gov For example, a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA) has been successfully used. nih.gov UV detection is a common method for detecting the compound as it elutes from the column. researchgate.netnih.gov The selection of the detection wavelength is crucial for sensitivity and specificity.

A typical HPLC method for analyzing piperidine (B6355638) derivatives might involve a C18 column with a mobile phase consisting of acetonitrile and a buffer solution. The flow rate and column temperature are optimized to achieve the best separation. The purity of the compound is determined by integrating the peak area of the main component and any impurities.

Table 1: Example HPLC Parameters for Analysis of Piperidine Derivatives

| Parameter | Value |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 8 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210, 254, 280 nm |

This table presents a representative set of HPLC conditions and does not correspond to a specific analysis of 1-Methyl-4-piperidinyl 2-furoate.

Gas Chromatography (GC) Applications in Research

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like 1-Methyl-4-piperidinyl 2-furoate and its precursors. researchgate.netpcbiochemres.com When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a sample. nih.govnih.govijpsr.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. nih.govwisc.edu The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.

The choice of the GC column is critical for achieving good separation. Columns with different polarities, such as the HP-5MS, are commonly used. nih.gov The temperature program of the GC oven is also carefully controlled to optimize the separation. By comparing the retention times and mass spectra of the unknown compounds to those of known standards or to a spectral library like the NIST library, the components of the mixture can be identified. nih.gov

Chiral Chromatography for Stereoisomer Separation and Analysis

When a molecule contains a chiral center, it can exist as a pair of enantiomers, which are non-superimposable mirror images. Chiral chromatography is a specialized technique used to separate these enantiomers. gcms.cznih.gov This is crucial in pharmaceutical research as enantiomers can have different pharmacological activities. nih.govnih.gov

Chiral separation can be achieved using chiral stationary phases (CSPs) in either HPLC or GC. gcms.czresearchgate.net These CSPs are themselves chiral and interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used in HPLC for chiral separations. fagg-afmps.be In GC, derivatized cyclodextrins are often incorporated into the stationary phase to create chiral columns. gcms.cz

The development of a chiral separation method involves screening different chiral columns and mobile phases to find the optimal conditions for resolving the enantiomers. fagg-afmps.be The separation of stereoisomers of piperidine derivatives has been demonstrated, highlighting the importance of this technique in the analysis of such compounds. nih.gov

Spectroscopic Characterization Methods in Academic Research

Spectroscopic methods are essential for elucidating the detailed chemical structure of 1-Methyl-4-piperidinyl 2-furoate. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques used for this purpose.

Mass Spectrometry (MS) for Structural Confirmation and Metabolic Studies

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain information about its structure by analyzing its fragmentation pattern. mzcloud.org In the context of 1-Methyl-4-piperidinyl 2-furoate research, MS is invaluable for confirming the identity of the synthesized compound and for studying its metabolism. mzcloud.org

When coupled with a chromatographic technique like GC or HPLC (LC-MS), it allows for the analysis of complex mixtures. scholaris.ca Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of relatively large and non-volatile molecules. nih.gov The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, as well as fragment ions that provide clues about its structure.

High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org This information is crucial for confirming the chemical formula of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. researchgate.net It provides information about the chemical environment of each atom in a molecule, allowing for the complete elucidation of its connectivity and stereochemistry. The most commonly used nuclei are ¹H (proton) and ¹³C (carbon-13). rsc.org

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their relative numbers, and their connectivity through spin-spin coupling. rsc.orgchemicalbook.com The chemical shift of a proton is influenced by its electronic environment, and the splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in a molecule. chemicalbook.comchemicalbook.com The chemical shift of a carbon atom is also dependent on its electronic environment. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further aiding in the structural elucidation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methyl-4-piperidinyl 2-furoate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Furan-H3 | ~6.5 | ~112 |

| Furan-H4 | ~7.2 | ~118 |

| Furan-H5 | ~7.6 | ~147 |

| Piperidine-H4 | ~5.1 | ~70 |

| Piperidine-H2,6 (axial) | ~2.2 | ~52 |

| Piperidine-H2,6 (equatorial) | ~2.8 | ~52 |

| Piperidine-H3,5 (axial) | ~1.7 | ~31 |

| Piperidine-H3,5 (equatorial) | ~2.0 | ~31 |

| N-Methyl | ~2.3 | ~46 |

| Furan-C2 | - | ~158 |

| Furan-C5 | - | ~147 |

| Furan-C3 | - | ~112 |

| Furan-C4 | - | ~118 |

| C=O | - | ~160 |

| Piperidine-C4 | - | ~70 |

| Piperidine-C2,6 | - | ~52 |

| Piperidine-C3,5 | - | ~31 |

| N-Methyl-C | - | ~46 |

Note: These are predicted values and may differ from experimental data. The chemical shifts of impurities from common NMR solvents can be found in reference tables. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. iajps.compageplace.de Its application in pharmaceutical analysis is well-established for determining the concentration of active ingredients, detecting impurities, and elucidating chemical structures. iajps.com The quantitative application of UV-Vis spectroscopy is founded on the Beer-Lambert Law, which posits a linear relationship between the absorbance of a solution and the concentration of the absorbing species. repligen.comupi.edu

The analytical procedure involves dissolving 1-Methyl-4-piperidinyl 2-furoate in a suitable solvent that does not absorb in the same region as the analyte. Non-polar solvents are often preferred as they have minimal interaction with the solute, thus preserving the characteristic spectral features. repligen.com An initial scan is performed across the UV-Vis range (typically 200–400 nm) to determine the wavelength of maximum absorbance (λmax). This λmax is a unique characteristic of the compound under specific solvent conditions and provides the highest sensitivity for quantitative measurements. iajps.com

For quantification, a calibration curve is constructed by preparing a series of standard solutions of 1-Methyl-4-piperidinyl 2-furoate at known concentrations and measuring their respective absorbances at the predetermined λmax. upi.edu The plot of absorbance versus concentration should yield a straight line, and its linearity (typically evaluated by the coefficient of determination, R²) confirms the adherence to the Beer-Lambert Law over that concentration range. amazonaws.comresearchgate.net The concentration of 1-Methyl-4-piperidinyl 2-furoate in an unknown sample can then be accurately determined by measuring its absorbance and interpolating the concentration from the calibration curve. upi.edu

Table 1: Hypothetical Calibration Data for 1-Methyl-4-piperidinyl 2-furoate by UV-Vis Spectroscopy

The following table represents typical data obtained during the quantitative analysis of 1-Methyl-4-piperidinyl 2-furoate using a UV-Vis spectrophotometer at a hypothetical λmax of 248 nm.

| Standard Solution | Concentration (µg/mL) | Absorbance (AU) |

| 1 | 2.0 | 0.152 |

| 2 | 4.0 | 0.305 |

| 3 | 6.0 | 0.458 |

| 4 | 8.0 | 0.610 |

| 5 | 10.0 | 0.763 |

| Linearity | R² Value | 0.9998 |

Hyphenated Techniques for Complex Mixture and Degradant Analysis

Hyphenated analytical techniques, which involve the coupling of a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. springernature.comnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity, making them indispensable for identifying and quantifying compounds in intricate matrices and for characterizing degradation products. ajpaonline.comresearchgate.net

For 1-Methyl-4-piperidinyl 2-furoate, LC-tandem Mass Spectrometry (LC-MS/MS) is a particularly effective method. unipd.it This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the definitive identification power of tandem mass spectrometry. nih.gov A sample containing 1-Methyl-4-piperidinyl 2-furoate is first injected into an HPLC system, where the compound is separated from other components on a chromatographic column, such as a C18 column. unipd.itnih.gov The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. unipd.itscholaris.ca For unambiguous identification, this precursor ion is fragmented, and the m/z of the resulting product ions are also measured, creating a unique mass spectral fingerprint. nih.gov

These techniques are crucial for forced degradation studies, which are essential for understanding the stability of a compound. The primary degradation pathway for an ester like 1-Methyl-4-piperidinyl 2-furoate is hydrolysis, which would yield 1-methyl-4-piperidinol and 2-furoic acid. GC-MS can also be employed, especially for volatile compounds; however, the degradation products of 1-Methyl-4-piperidinyl 2-furoate are polar and may require chemical derivatization to increase their volatility for GC analysis. d-nb.infojfda-online.com Hyphenated techniques can effectively separate and identify the parent compound from these potential degradants, providing critical information on the compound's stability profile. d-nb.info

Table 2: Representative LC-MS/MS Parameters for Analysis of 1-Methyl-4-piperidinyl 2-furoate and Its Potential Hydrolytic Degradants

This table provides hypothetical data illustrating the expected results from an LC-MS/MS analysis, which can be used to identify the parent compound and its degradation products simultaneously.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) |

| 1-Methyl-4-piperidinyl 2-furoate | C₁₁H₁₅NO₃ | 209.24 | 5.8 | 210.1 | 115.1, 95.1 |

| 1-Methyl-4-piperidinol | C₆H₁₃NO | 115.17 | 2.3 | 116.1 | 98.1, 71.0 |

| 2-Furoic Acid | C₅H₄O₃ | 112.08 | 3.1 | 113.0 | 95.1, 67.0 |

Computational and Theoretical Studies of 1 Methyl 4 Piperidinyl 2 Furoate

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design, used to predict how a ligand, such as 1-Methyl-4-piperidinyl 2-furoate, might bind to a protein receptor and the stability of the resulting complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding free energy. This technique is crucial for identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex.

Following docking, MD simulations can be employed to assess the dynamic behavior and stability of the predicted complex over time. By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the ligand and protein, the role of solvent molecules, and the persistence of key interactions. For instance, in a study of novel piperazine (B1678402) and quinoline (B57606) conjugates, MD simulations were used to confirm the stability of the ligand-protein complex and the binding mode within the GABA(A) receptor over a 100-nanosecond period. nih.gov

While specific docking studies on 1-Methyl-4-piperidinyl 2-furoate are not available in the literature, studies on analogous piperidine (B6355638) derivatives provide a clear example of the methodology. For example, molecular docking of piperidine and pyrrolidine (B122466) derivatives against pancreatic lipase (B570770) revealed specific interactions with the catalytic triad (B1167595) (Ser152, Asp176, His263). mdpi.com The binding affinity is quantified by a docking score, with more negative values indicating a more favorable interaction.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Pyrrolidine Derivative 10 | Pancreatic Lipase | -7.39 | Phe77, Ser152 | Hydrogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties, known as descriptors, that influence activity, QSAR models can predict the potency of novel, untested compounds.

The development of a QSAR model involves several steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., molecular shape).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the most relevant descriptors to the biological activity. tandfonline.comnih.govtandfonline.com

Validation: The model's robustness and predictive power are rigorously assessed using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). nih.gov

Studies on piperidine derivatives have successfully employed QSAR to model activities ranging from toxicity against Aedes aegypti to inhibition of the Akt1 kinase. tandfonline.comnih.govnih.gov For example, a QSAR study on furan-pyrazole piperidine derivatives identified 2D and 3D autocorrelation descriptors as being critical for their inhibitory activity against Akt1, achieving a high correlation coefficient (r² = 0.832) for the predictive model. tandfonline.comnih.gov

| Descriptor Class | Description | Example Descriptors |

|---|---|---|

| Topological | Describe the atomic connectivity and branching of a molecule. | Wiener Index, Balaban Index |

| Constitutional | Describe the basic molecular composition. | Molecular Weight, Number of N atoms |

| 2D Autocorrelation | Relate molecular properties at different topological distances. | ATS, GATS |

| 3D-MoRSE | 3D Molecule Representation of Structures based on electron diffraction. | Mor01u, Mor04m |

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure, geometry, and energetic properties of molecules from first principles. DFT, in particular, has become a widely used tool due to its favorable balance of accuracy and computational cost. scirp.org These methods can be applied to 1-Methyl-4-piperidinyl 2-furoate to understand its intrinsic properties.

DFT calculations can determine a molecule's optimized geometry, vibrational frequencies (corresponding to IR and Raman spectra), and electronic properties. researchgate.net Key electronic descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. Other calculated properties, such as the dipole moment, provide insight into the molecule's polarity and its potential for intermolecular interactions. scirp.org

DFT studies on related piperidine structures have been used to confirm optimized geometries and analyze vibrational spectra with high accuracy. researchgate.netresearchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.10 eV | Electron-donating ability |

| LUMO Energy | -1.72 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.38 eV | Chemical reactivity and stability |

| Dipole Moment | 3.01 Debye | Molecular polarity |

| Ionization Potential | 6.10 eV | Energy to remove an electron |

| Electron Affinity | 1.72 eV | Energy released when gaining an electron |

The biological activity of a flexible molecule like 1-Methyl-4-piperidinyl 2-furoate is highly dependent on its three-dimensional conformation. Computational methods can be used to explore the conformational energy landscape, identifying low-energy (stable) conformers and the energy barriers between them.

The piperidine ring typically adopts a low-energy chair conformation. However, substituents on the ring can exist in either axial or equatorial positions, leading to different conformers with distinct energies. For the 4-substituted piperidine core, the preference for the substituent to be in the equatorial position is a key factor in determining the most stable conformation, as this minimizes steric hindrance. Studies on 4-hydroxypiperidine (B117109) have shown that different conformers, such as those with an axial or equatorial N-H bond, can exist and may even co-crystallize as different polymorphs. rsc.org The relative stability of these conformers can be quantified by calculating their potential energies.

| Conformation | Substituent Position | Relative Energy | General Stability |

|---|---|---|---|

| Chair | Equatorial | Lowest (0.0 kcal/mol) | Most Stable |

| Chair | Axial | Higher | Less Stable (due to 1,3-diaxial interactions) |

| Twist-Boat | N/A | Significantly Higher | Transition state or high-energy intermediate |

DFT calculations are invaluable for elucidating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For 1-Methyl-4-piperidinyl 2-furoate, a key reaction of interest is ester hydrolysis, the cleavage of the ester bond. DFT studies on the hydrolysis of simple esters have detailed the mechanism, showing that the reaction proceeds through a tetrahedral intermediate. researchgate.net Calculations can predict the activation energies for different catalytic conditions (e.g., acid- or base-catalyzed). For acid-catalyzed hydrolysis, the rate-controlling step is often the initial protonation of the carbonyl oxygen, which requires an activation energy of 4–10 kcal/mol. rsc.org This type of analysis provides fundamental insights into the chemical stability and reactivity of the molecule.

| Ester | Mechanism | Activation Energy (Ea) | Reference Study |

|---|---|---|---|

| Generic Carboxylic Ester | Acid-Catalyzed (Protonation) | 4-10 kcal/mol | rsc.org |

| Methyl Formate | Neutral (Water-catalyzed) | 23.8 kcal/mol | researchgate.net |

| Alkyl Esters | Base-Catalyzed (BAC2) | Calculated barriers consistent with experimental trends | acs.org |

Virtual Screening and Computational Library Design

Virtual screening is a computational technique used to search large databases or libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govyoutube.com This approach allows for the rapid and cost-effective evaluation of millions or even billions of molecules, prioritizing a smaller, more manageable number for experimental testing. youtube.com

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): Utilizes the 3D structure of the target protein. Large chemical libraries are docked into the binding site, and compounds are ranked based on their predicted binding affinity. youtube.com

Ligand-Based Virtual Screening (LBVS): Used when the target structure is unknown. It relies on a set of known active ligands to create a model (e.g., a pharmacophore or a QSAR model) that is then used to screen libraries for compounds with similar properties.

Computational library design involves creating focused or diverse sets of virtual compounds around a core scaffold, such as the piperidinyl furoate structure. These libraries can be designed to explore the structure-activity relationship around a hit compound or to have specific "drug-like" properties (e.g., adhering to Lipinski's Rule of Five). The process often involves defining a core structure and then systematically modifying it with various substituents or building blocks from virtual chemical catalogs. youtube.com

| Step | Description | Key Considerations |

|---|---|---|

| 1. Target Preparation | Prepare the 3D structure of the protein receptor for docking. | Protonation states, removal of water molecules, defining the binding site. |

| 2. Library Preparation | Prepare a library of small molecules for screening. youtube.com | Filtering for drug-likeness, generating 3D conformers, assigning charges. |

| 3. Molecular Docking | Dock each compound from the library into the target's binding site. | Choice of docking algorithm and scoring function. |

| 4. Hit Selection & Post-Processing | Rank compounds by docking score and apply further filters. | Visual inspection of binding poses, clustering of hits, ADMET prediction. |

| 5. Experimental Validation | Purchase and experimentally test the top-ranked virtual hits. | Confirmation of biological activity. |

Preclinical Pharmacological and Biochemical Investigations of 1 Methyl 4 Piperidinyl 2 Furoate

In Vitro Pharmacological Assays for Biological Activity

Information regarding the in vitro pharmacological activity of 1-Methyl-4-piperidinyl 2-furoate is not available in published literature.

Receptor Binding Assays

No data from receptor binding assays for 1-Methyl-4-piperidinyl 2-furoate, such as binding affinity (Ki) or inhibitory concentration (IC50) at any specific biological receptors, have been publicly reported.

Enzyme Activity Modulation Assays

There is no publicly available information detailing the effects of 1-Methyl-4-piperidinyl 2-furoate on the activity of any enzymes.

Cell-Based Functional Assays and Cellular Signaling Studies

Specific studies on the functional activity of 1-Methyl-4-piperidinyl 2-furoate in cell-based assays or its impact on cellular signaling pathways have not been found in the public domain.

In Vivo Studies in Preclinical Research Models (excluding human trials)

Details of in vivo studies for 1-Methyl-4-piperidinyl 2-furoate are not present in the available scientific literature.

Utilization of Relevant Animal Models for Disease Research

There are no published reports on the use of 1-Methyl-4-piperidinyl 2-furoate in any relevant animal models for disease research.

Pharmacokinetic Profiling in Preclinical Species (e.g., Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic properties of 1-Methyl-4-piperidinyl 2-furoate, including its absorption, distribution, metabolism, and excretion (ADME) in any preclinical species, have not been documented in publicly accessible sources.

Characterization of Metabolic Fate and Biotransformation Pathways

The metabolism of a xenobiotic like 1-methyl-4-piperidinyl 2-furoate is anticipated to proceed through Phase I and Phase II biotransformation reactions, primarily in the liver. The key structural features of the molecule—the N-methylpiperidine ring and the furoate ester linkage—are the most probable sites for metabolic modification.

Phase I metabolism, which introduces or exposes functional groups, is likely to involve the cytochrome P450 (CYP) enzyme system. For compounds containing a 1-methyl-4-aminopiperidine structure, N-dealkylation is a predominant metabolic pathway, often catalyzed by the CYP3A4 isoform. nih.govacs.org This process would involve the removal of the methyl group from the piperidine (B6355638) nitrogen, yielding 4-piperidinyl 2-furoate. Another potential Phase I reaction is the oxidation of the piperidine ring itself, which could lead to the formation of various hydroxylated metabolites. frontiersin.org Studies on other piperidine-containing drugs have shown that CYP3A4 is a major contributor to their metabolism, although other isoforms like CYP2D6 may also be involved. nih.govacs.org

The furoate ester bond presents another likely site for metabolism. Ester hydrolysis, catalyzed by various esterases present in the plasma and liver, is a common metabolic pathway for ester-containing drugs. nih.govnih.gov This would cleave the molecule into 1-methyl-4-piperidinol and 2-furoic acid. Research on other furoate esters, such as the corticosteroid fluticasone (B1203827) furoate, indicates that the furoate moiety can be relatively stable and that metabolism may occur at other sites on the molecule. wikipedia.orgnih.gov However, for a simpler molecule like 1-methyl-4-piperidinyl 2-furoate, ester hydrolysis remains a highly probable metabolic route.

Phase II metabolism typically involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The potential hydroxylated metabolites of the piperidine or furan (B31954) ring, as well as the 1-methyl-4-piperidinol and 2-furoic acid generated from ester hydrolysis, could undergo glucuronidation or sulfation. wikipedia.org

A summary of the plausible metabolic pathways for 1-methyl-4-piperidinyl 2-furoate, based on analogous compounds, is presented below:

| Metabolic Pathway | Key Enzymes | Potential Metabolites | Supporting Evidence from Analogs |

| N-Dealkylation | CYP3A4, CYP2D6 nih.govacs.org | 4-Piperidinyl 2-furoate | Major pathway for many 4-aminopiperidine (B84694) drugs. nih.govacs.org |

| Piperidine Ring Oxidation | Cytochrome P450 enzymes frontiersin.org | Hydroxylated derivatives of 1-methyl-4-piperidinyl 2-furoate | Common for piperidine-containing compounds. frontiersin.org |

| Ester Hydrolysis | Plasma and liver esterases nih.govnih.gov | 1-Methyl-4-piperidinol and 2-furoic acid | Common for ester-containing drugs. nih.govnih.gov |

| Conjugation (Glucuronidation/Sulfation) | UGTs, SULTs wikipedia.org | Glucuronide or sulfate (B86663) conjugates of metabolites | Common Phase II pathway for hydroxylated compounds and carboxylic acids. wikipedia.org |

Identification and Validation of Biochemical Targets

The identification of specific biochemical targets for 1-methyl-4-piperidinyl 2-furoate is speculative without direct experimental data. However, the structural components of the molecule suggest potential interactions with several classes of biological targets, primarily within the central nervous system and those related to inflammatory processes.

The 1-methyl-4-piperidinyl moiety is a common scaffold in many centrally acting drugs. cymitquimica.com This structural element is known to interact with various neurotransmitter systems. For instance, compounds with a 1-methyl-4-piperidinyl group have been investigated as ligands for cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). snmjournals.orgnih.govnih.govresearchgate.net Some piperidine derivatives also show affinity for dopamine (B1211576) and serotonin (B10506) transporters and receptors. frontiersin.orgclinmedkaz.org Therefore, it is plausible that 1-methyl-4-piperidinyl 2-furoate could modulate cholinergic, dopaminergic, or serotonergic neurotransmission.

The 2-furoate portion of the molecule suggests a potential for anti-inflammatory activity. Furoate derivatives are found in a number of compounds with anti-inflammatory properties, most notably the glucocorticoid mometasone (B142194) furoate. researchgate.net These compounds often exert their effects by binding to and activating glucocorticoid receptors, which in turn modulate the expression of inflammatory mediators. researchgate.netdrugbank.com Chalcone derivatives containing furan rings have also been shown to target various inflammatory molecules like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

Based on these structural analogies, the following table outlines the potential biochemical targets for 1-methyl-4-piperidinyl 2-furoate:

| Potential Target Class | Specific Examples | Rationale based on Structural Analogy |

| Neurotransmitter-related Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) snmjournals.orgnih.govnih.govresearchgate.net | The 1-methyl-4-piperidinyl moiety is present in known cholinesterase substrates and inhibitors. snmjournals.orgnih.govnih.govresearchgate.net |

| Neurotransmitter Transporters/Receptors | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Serotonin Receptors (e.g., 5-HT2A) frontiersin.orgclinmedkaz.org | The piperidine scaffold is a key feature of many CNS-active drugs targeting these systems. frontiersin.orgclinmedkaz.org |

| Inflammatory Receptors/Enzymes | Glucocorticoid Receptor, Cyclooxygenase (COX), Lipoxygenase (LOX) researchgate.netdrugbank.comnih.gov | The furoate moiety is found in anti-inflammatory compounds, and furan-containing structures can inhibit inflammatory enzymes. researchgate.netdrugbank.comnih.gov |

Chemical Biology Applications of 1 Methyl 4 Piperidinyl 2 Furoate

Development of Affinity-Based Probes and Chemical Tools

Affinity-based probes (AfBPs) are specialized chemical tools that covalently bind to their target protein, often within the active site. nih.gov This allows for the identification and characterization of protein targets in complex biological mixtures. The development of an AfBP typically involves modifying a known ligand with a reactive group (a "warhead") and a reporter tag (like biotin (B1667282) or a fluorescent dye). nih.govmdpi.com

There are no published studies on the development or use of 1-Methyl-4-piperidinyl 2-furoate as a scaffold for creating affinity-based probes. The process would require:

Identifying a specific protein target for which 1-Methyl-4-piperidinyl 2-furoate has a binding affinity.

Synthetically modifying the compound to include a reactive electrophile and a reporter group.

Validating the probe's ability to selectively label the target protein.

While the principles of AfBP design are well-established, with various chemistries being used to create probes for diverse targets like kinases and metalloproteinases, these principles have not been applied to 1-Methyl-4-piperidinyl 2-furoate according to available data. nih.govrsc.org

Insights into Fundamental Biological Processes through Chemical Intervention

Chemical intervention involves using small molecules to perturb a biological system, thereby revealing the function of a specific protein or pathway. This approach is fundamental to chemical biology and drug discovery. While compounds containing piperidine (B6355638) rings are common in medicinal chemistry and have been used to probe biological processes, there is no evidence in the scientific literature that 1-Methyl-4-piperidinyl 2-furoate has been used in this capacity. researchgate.netepo.org Research on similar structures suggests potential roles in the nervous system or as antimicrobial agents, but these are speculative and have not been substantiated through specific studies on this compound. ontosight.ai

Future Research Perspectives on 1 Methyl 4 Piperidinyl 2 Furoate

Exploration of Uncharted Biological Activities and Therapeutic Areas

The piperidine (B6355638) ring is a prevalent structural motif in numerous pharmaceuticals and natural products, and its derivatives are known to exhibit a wide range of pharmacological effects. clinmedkaz.org Similarly, the furan (B31954) ring is a key component in many medicinally significant compounds. researchgate.net The combination of these two moieties in 1-Methyl-4-piperidinyl 2-furoate suggests a broad, yet largely unexplored, therapeutic potential.

Future research should systematically investigate the biological activity of this compound across various therapeutic areas. Given the properties of related structures, promising areas for exploration include:

Central Nervous System (CNS) Disorders: Piperidine derivatives have shown promise in the treatment of various CNS diseases. clinmedkaz.org Future studies could explore the potential of 1-Methyl-4-piperidinyl 2-furoate and its analogues as modulators of CNS receptors, such as histamine (B1213489) H3 receptors or muscarinic M1 receptors, which have been targets for other piperidine-containing compounds. clinmedkaz.org

Oncology: The development of novel anti-cancer agents is a critical area of research. Certain piperidine derivatives have been investigated for their potential in cancer therapy. clinmedkaz.orgdiva-portal.org Screening 1-Methyl-4-piperidinyl 2-furoate for cytotoxic activity against various cancer cell lines could reveal potential antiproliferative properties. diva-portal.org

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Both piperidine and furan derivatives have been reported to possess antimicrobial properties. clinmedkaz.orgresearchgate.net Therefore, evaluating the antibacterial and antifungal activity of 1-Methyl-4-piperidinyl 2-furoate is a logical step.

Inflammatory and Metabolic Disorders: Furan derivatives have been associated with anti-inflammatory and other metabolic activities. researchgate.net For instance, some furan-containing compounds have been investigated as anti-ulcer agents or for their role in managing metabolic syndrome. researchgate.netrsc.orgdokumen.pub Investigating the effect of 1-Methyl-4-piperidinyl 2-furoate on inflammatory pathways and metabolic targets could uncover new therapeutic applications.

A comprehensive biological screening of 1-Methyl-4-piperidinyl 2-furoate is warranted to uncover its full therapeutic potential.

| Potential Therapeutic Area | Rationale based on Constituent Moieties | Relevant Research Findings |

| Central Nervous System Disorders | Piperidine derivatives are known to act on CNS targets. clinmedkaz.org | N-aryl-piperidine derivatives have been synthesized as potent agonists for the human histamine H3 receptor. clinmedkaz.org |

| Oncology | Certain piperidine-containing compounds exhibit antiproliferative activity. clinmedkaz.orgdiva-portal.org | 3,5-Bis(ylidene)-4-piperidinones have shown potency against various cancer cell lines. diva-portal.org |

| Infectious Diseases | Both piperidine and furan scaffolds are found in antimicrobial agents. clinmedkaz.orgresearchgate.net | Nitrofurazone, a furan derivative, is used as an antibiotic. researchgate.net |

| Inflammatory and Metabolic Disorders | Furan derivatives have demonstrated anti-inflammatory and anti-ulcer activities. researchgate.net | Lupitidine, a furan-containing compound, was developed as an anti-ulcer agent. researchgate.net |

Development of Advanced Synthetic Methodologies for Complex Analogues

To fully explore the structure-activity relationships (SAR) of 1-Methyl-4-piperidinyl 2-furoate, the development of advanced and efficient synthetic methodologies for its complex analogues is crucial. Future research in this area should focus on creating libraries of derivatives with diverse substitutions on both the piperidine and furoate rings.

Key areas for synthetic development include:

Modular and Convergent Synthesis: Developing synthetic routes that allow for the late-stage diversification of the core scaffold would be highly beneficial. This could involve the synthesis of key piperidone and furoic acid intermediates that can be combined in a modular fashion to generate a wide range of analogues. researchgate.netnih.gov

Stereoselective Synthesis: The stereochemistry of substituents on the piperidine ring can significantly impact biological activity. Future synthetic efforts should focus on developing stereoselective methods to access specific isomers of substituted 1-Methyl-4-piperidinyl 2-furoate analogues. nih.gov

Green Chemistry Approaches: The integration of green chemistry principles, such as the use of environmentally benign reagents and solvents, and the development of catalytic and atom-efficient reactions, should be a priority. nih.gov Electrochemical synthesis, for example, offers a green alternative for certain oxidative and reductive transformations. nih.gov

Multi-component Reactions: One-pot, multi-component reactions can provide rapid access to complex molecular architectures from simple starting materials, significantly streamlining the synthesis of analogue libraries. mdpi.com

The development of robust and versatile synthetic strategies will be instrumental in generating a diverse chemical space around the 1-Methyl-4-piperidinyl 2-furoate scaffold for thorough biological evaluation.

| Advanced Synthetic Approach | Description | Potential Application for 1-Methyl-4-piperidinyl 2-furoate Analogues |

| Modular Synthesis | Building complex molecules from pre-synthesized building blocks (modules). | Synthesis of various substituted piperidines and furoic acids for subsequent coupling. researchgate.netnih.gov |

| Stereoselective Synthesis | Methods that control the formation of specific stereoisomers. | Accessing chirally pure analogues with defined stereochemistry at the piperidine ring. nih.gov |

| Green Chemistry | Environmentally friendly chemical processes. | Utilizing catalytic methods and reducing waste in the synthesis of analogues. nih.gov |

| Multi-component Reactions | Combining three or more reactants in a single step to form a product containing portions of all reactants. | Rapid generation of a library of structurally diverse analogues for screening. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govmdpi.com These computational tools can significantly accelerate the process of identifying and optimizing lead compounds. For 1-Methyl-4-piperidinyl 2-furoate, the integration of AI and ML can guide future research in several key areas:

De Novo Drug Design: Generative AI models can be used to design novel analogues of 1-Methyl-4-piperidinyl 2-furoate with desired physicochemical and biological properties. mdpi.com These models can explore a vast chemical space to propose new structures that are likely to be active and synthetically feasible.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogues based on their chemical structure. openmedicinalchemistryjournal.com This can help prioritize the synthesis of the most promising compounds, saving time and resources.

Virtual Screening: Large virtual libraries of compounds can be screened against biological targets of interest using molecular docking and other computational techniques. openmedicinalchemistryjournal.comresearchgate.net This can help identify potential protein targets for 1-Methyl-4-piperidinyl 2-furoate and its analogues.

ADMET Prediction: AI and ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.net This allows for the early identification of potential liabilities and the design of molecules with more favorable drug-like properties.

The synergy between traditional wet-lab experimentation and in silico methods will be crucial for unlocking the full potential of 1-Methyl-4-piperidinyl 2-furoate as a scaffold for drug discovery. nih.govnih.gov

| AI/ML Application | Description | Impact on 1-Methyl-4-piperidinyl 2-furoate Research |

| De Novo Design | Using generative models to create new molecules. mdpi.com | Generation of novel, optimized analogues with improved properties. |

| QSAR Modeling | Predicting biological activity from chemical structure. openmedicinalchemistryjournal.com | Prioritization of synthetic targets and understanding structure-activity relationships. |

| Virtual Screening | Computationally screening large compound libraries against biological targets. openmedicinalchemistryjournal.comresearchgate.net | Identification of potential biological targets and novel hit compounds. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. researchgate.net | Early-stage optimization of drug-like properties and reduction of late-stage failures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.